(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine
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Overview
Description
(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine is an organic compound that features a fluorinated pyridine ring attached to a methylamine group. Compounds with fluorinated aromatic rings are often of interest in medicinal chemistry due to their potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoropyridine and a suitable methylamine derivative.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridine ring or the amine group, leading to various reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted pyridines, reduced amines, or oxidized derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its fluorinated aromatic ring, which can enhance metabolic stability and bioavailability.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of drug candidates.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-pyridin-3-ylmethyl)-methyl-amine: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromo-pyridin-3-ylmethyl)-methyl-amine: Similar structure but with a bromine atom instead of fluorine.
(4-Methyl-pyridin-3-ylmethyl)-methyl-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
1-(4-fluoropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-4-6-5-10-3-2-7(6)8/h2-3,5,9H,4H2,1H3 |
InChI Key |
DTBPQWZDPUEHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CN=C1)F |
Origin of Product |
United States |
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